Furo[3,2-c]pyridine-3-carbonitrile
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Overview
Description
Furo[3,2-c]pyridine-3-carbonitrile is a heterocyclic compound that features a fused ring system consisting of a furan ring and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of furo[3,2-c]pyridine-3-carbonitrile typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, an Rh-catalyzed tandem reaction has been employed to construct furo[3,2-c]pyridine derivatives . This method involves the use of rhodium catalysts to facilitate the formation of the fused ring system.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Furo[3,2-c]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce double bonds or other functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield furo[3,2-c]pyridine derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups such as halogens or alkyl groups.
Scientific Research Applications
Furo[3,2-c]pyridine-3-carbonitrile has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and other bioactive molecules.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of furo[3,2-c]pyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit enzymes like CDK2, which plays a role in cell cycle regulation . The inhibition of such enzymes can lead to the disruption of cellular processes, making these compounds potential candidates for anticancer therapy.
Comparison with Similar Compounds
Furo[3,2-c]pyridine-3-carbonitrile can be compared with other similar compounds, such as:
Furo[2,3-b]pyridine: Another fused heterocyclic compound with similar pharmacological properties.
Pyrazolopyridine: Known for its activity as a kinase inhibitor.
Pyrido[3,2-d]pyrimidine: Used in drug discovery for its potential as a therapeutic agent.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound.
Properties
IUPAC Name |
furo[3,2-c]pyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O/c9-3-6-5-11-8-1-2-10-4-7(6)8/h1-2,4-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEMOUXYGJCRUIQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1OC=C2C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60549940 |
Source
|
Record name | Furo[3,2-c]pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60549940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112372-19-7 |
Source
|
Record name | Furo[3,2-c]pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60549940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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